GPR35 Selectivity: Negative Pharmacological Fingerprinting vs. Structural Analogs
In a primary screening assay for G-protein coupled receptor 35 (GPR35) antagonism, 2-((4-Morpholinobenzyl)amino)ethan-1-ol was evaluated and classified as inactive [1]. This negative result provides a selectivity fingerprint distinguishing it from structurally related morpholinobenzyl-containing compounds that demonstrate potent GPR35 modulation, such as the known antagonist ML145 (CID 2774720, Ki = 12.8 nM at GPR35) [2], and from agonist chemotypes in the morpholinobenzyl series that achieve IC50 values as low as 22 nM at GPR35 [3]. The absence of GPR35 activity reduces the probability of confounding polypharmacology in assays where GPR35 off-target effects are a known concern.
| Evidence Dimension | GPR35 antagonism activity |
|---|---|
| Target Compound Data | Inactive (no measurable antagonism) |
| Comparator Or Baseline | ML145 (CID 2774720): Ki = 12.8 nM (GPR35 antagonist); Morpholinobenzyl GPR35 agonist series: IC50 values ranging from 22 nM to 106 nM |
| Quantified Difference | Target compound shows >1000-fold lower GPR35 activity vs. potent morpholinobenzyl-containing GPR35 ligands |
| Conditions | Human GPR35 expressed in HT29 cells, DMR assay, 1 hr incubation (ECBD primary assay) |
Why This Matters
This selectivity fingerprint allows researchers to use 2-((4-Morpholinobenzyl)amino)ethan-1-ol as a GPR35-inert scaffold or control in campaigns where GPR35-related polypharmacology must be excluded.
- [1] ECBD Database. Entry EOS38817: GPR35 antagonism (primary assay) — inactive. Target: G-protein coupled receptor 35. Accessed April 2026. View Source
- [2] Heynen-Genel, S.; Dahl, R.; Shi, S.; Milan, L.; Hariharan, S.; Sergienko, E.; Hedrick, M.; Dad, S.; Stonich, D.; Su, Y.; et al. Selective GPR35 Antagonists — Probe 1 (ML145). In Probe Reports from the NIH Molecular Libraries Program; National Center for Biotechnology Information: Bethesda, MD, 2010. Ki = 12.8 nM. View Source
- [3] BindingDB Entry BDBM50575522 (CHEMBL4878979). Agonist activity at human GPR35: IC50 = 22 nM. Accessed April 2026. View Source
